N-(5-fluoropyridin-2-yl)-2-methoxymorpholine-4-carboxamide
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Overview
Description
N-(5-fluoropyridin-2-yl)-2-methoxymorpholine-4-carboxamide is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties, which make them valuable in various fields such as medicinal chemistry, agrochemicals, and materials science . The presence of a fluorine atom in the pyridine ring significantly alters the compound’s reactivity and biological activity, making it an interesting subject for scientific research .
Preparation Methods
Chemical Reactions Analysis
N-(5-fluoropyridin-2-yl)-2-methoxymorpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(5-fluoropyridin-2-yl)-2-methoxymorpholine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding the effects of fluorine substitution on biological activity.
Industry: The compound is used in the development of new materials with enhanced properties.
Mechanism of Action
The mechanism of action of N-(5-fluoropyridin-2-yl)-2-methoxymorpholine-4-carboxamide involves its interaction with specific molecular targets in biological systems. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity and selectivity towards its targets. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
N-(5-fluoropyridin-2-yl)-2-methoxymorpholine-4-carboxamide can be compared with other fluorinated pyridine derivatives, such as:
N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide: This compound is a negative allosteric modulator of metabotropic glutamate receptor subtype 5.
N-(5-fluoropyridin-2-yl)-2,2-dimethylpropionamide: Used in various scientific applications.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties .
Properties
IUPAC Name |
N-(5-fluoropyridin-2-yl)-2-methoxymorpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O3/c1-17-10-7-15(4-5-18-10)11(16)14-9-3-2-8(12)6-13-9/h2-3,6,10H,4-5,7H2,1H3,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVMQEDKZBYKBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CCO1)C(=O)NC2=NC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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